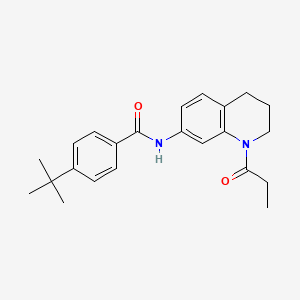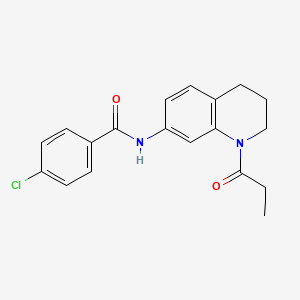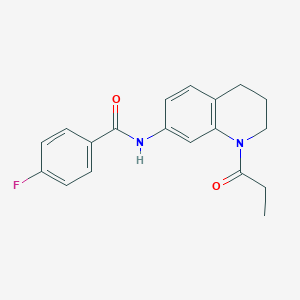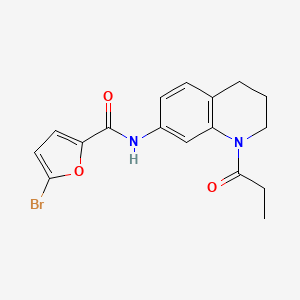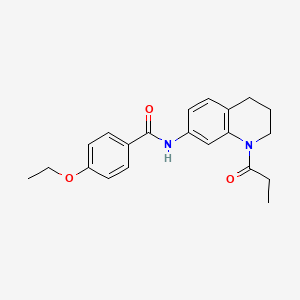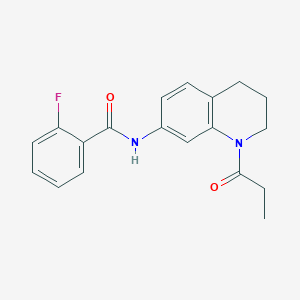
2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (FTHQ) is a small molecule that has been studied extensively in the scientific community due to its potential applications in a variety of areas, such as drug development and chemical synthesis. FTHQ is a synthetically produced compound that has been found to possess a range of biological activities, including anti-inflammatory and anti-cancer effects. FTHQ has also been found to have potential applications in the field of drug delivery, as it can be used to target specific tissues and organs in the body.
Wissenschaftliche Forschungsanwendungen
2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been studied extensively in the scientific community due to its potential applications in a variety of areas, such as drug development and chemical synthesis. This compound has been found to possess a range of biological activities, including anti-inflammatory and anti-cancer effects. This compound has also been found to have potential applications in the field of drug delivery, as it can be used to target specific tissues and organs in the body. In addition, this compound has been investigated for its potential use in the synthesis of other compounds, such as quinolines and amino acids.
Wirkmechanismus
The exact mechanism of action of 2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is not yet fully understood. However, it is believed that this compound exerts its effects by binding to and inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition of COX-2 activity is thought to be responsible for this compound's anti-inflammatory and anti-cancer effects. In addition, this compound has been found to interact with certain proteins and receptors, such as the estrogen receptor, which is believed to be responsible for its potential applications in drug delivery.
Biochemical and Physiological Effects
This compound has been found to possess a range of biochemical and physiological effects. In particular, this compound has been found to possess anti-inflammatory and anti-cancer effects, as well as potential applications in the field of drug delivery. This compound has also been found to have potential applications in the synthesis of other compounds, such as quinolines and amino acids. Additionally, this compound has been found to interact with certain proteins and receptors, such as the estrogen receptor, which is believed to be responsible for its potential applications in drug delivery.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in laboratory experiments include its low cost and ease of synthesis. Additionally, this compound is a relatively stable compound, which makes it easier to store and handle in the laboratory. However, there are some limitations to using this compound in laboratory experiments, such as its low solubility in aqueous solutions, which can make it difficult to dissolve in certain solvents. Additionally, this compound is a relatively small molecule, which can make it difficult to study its effects in detail.
Zukünftige Richtungen
The potential future directions for research on 2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide include further investigation of its biochemical and physiological effects, as well as its potential applications in drug delivery. Additionally, further research could be conducted on the mechanism of action of this compound and its potential interactions with other proteins and receptors. Additionally, further research could be conducted on the synthesis of this compound and other related compounds, such as quinolines and amino acids. Finally, further research could be conducted on the potential use of this compound in the development of new drugs and therapeutic agents.
Synthesemethoden
2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can be synthesized by a variety of methods, including the reaction of 1-propanoyl-1,2,3,4-tetrahydroquinoline with 2-fluoro-benzamide in an acidic medium. This reaction is typically performed using aqueous hydrochloric acid as the acid catalyst, and the product is isolated by column chromatography. The reaction is typically carried out at room temperature, and the yield of the product is typically in the range of 70-90%.
Eigenschaften
IUPAC Name |
2-fluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-2-18(23)22-11-5-6-13-9-10-14(12-17(13)22)21-19(24)15-7-3-4-8-16(15)20/h3-4,7-10,12H,2,5-6,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOZEZZKRWBDQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





